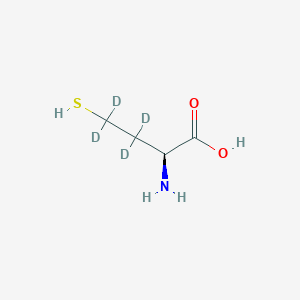
L-Homocysteine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Homocysteine-d4 is a deuterated form of L-Homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. This compound is particularly significant in clinical research for the quantification of total homocysteine levels in human plasma or serum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Homocysteine-d4 is synthesized through the reduction of d8-homocystine. The process involves the use of a reduction solution and an internal standard solution, followed by protein precipitation . The reaction conditions typically include incubation at room temperature and subsequent cooling at 4°C before centrifugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Homocysteine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to homocystine.
Reduction: Conversion back to homocysteine.
Substitution: Formation of mixed disulfides with cysteine.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as dithiothreitol.
Substitution: Requires the presence of cysteine and appropriate buffers.
Major Products Formed
Oxidation: Homocystine.
Reduction: this compound.
Substitution: Mixed disulfides with cysteine.
Aplicaciones Científicas De Investigación
L-Homocysteine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of homocysteine levels.
Biology: Studying the metabolism of methionine and related pathways.
Medicine: Investigating the role of homocysteine in cardiovascular diseases and other health conditions.
Industry: Quality control and validation of analytical methods in pharmaceutical and clinical laboratories.
Mecanismo De Acción
L-Homocysteine-d4 exerts its effects primarily through its role in the methionine metabolism pathway. It is involved in the remethylation cycle, where it is converted back to methionine, and the transsulfuration pathway, where it is converted to cysteine . These pathways are crucial for maintaining cellular function and redox balance .
Comparación Con Compuestos Similares
Similar Compounds
L-Homocysteine: The non-deuterated form, commonly found in biological systems.
L-Cysteine: Another sulfur-containing amino acid involved in similar metabolic pathways.
S-Adenosyl-L-Homocysteine: A related compound formed during the transmethylation of methionine.
Uniqueness
L-Homocysteine-d4 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated homocysteine in complex biological samples .
Propiedades
Fórmula molecular |
C4H9NO2S |
|---|---|
Peso molecular |
139.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1/i1D2,2D2 |
Clave InChI |
FFFHZYDWPBMWHY-ZNWYHXRZSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S |
SMILES canónico |
C(CS)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


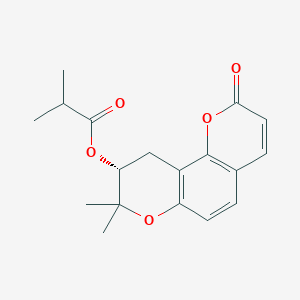

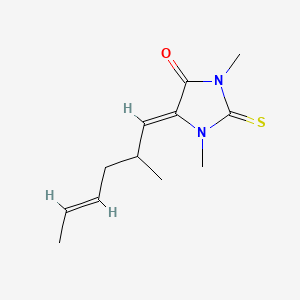
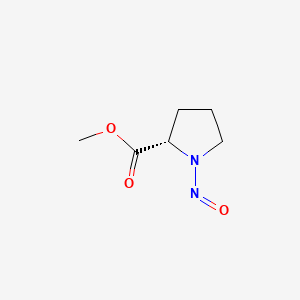
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
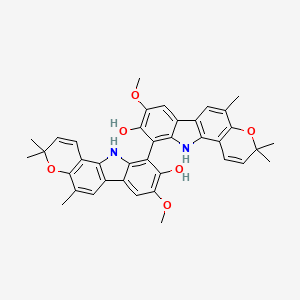

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)


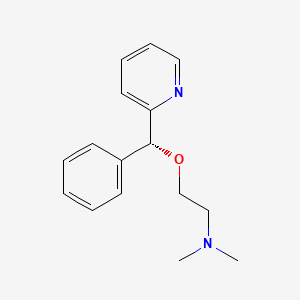
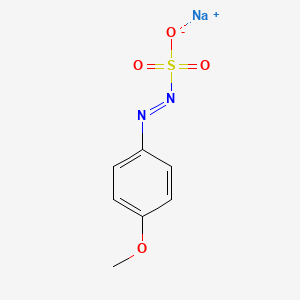
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)

